molecular formula C13H14O2 B3282805 (6-Ethoxynaphthalen-2-yl)methanol CAS No. 757230-57-2

(6-Ethoxynaphthalen-2-yl)methanol

Cat. No.: B3282805
CAS No.: 757230-57-2
M. Wt: 202.25 g/mol
InChI Key: VJTPPLUDHAPLJC-UHFFFAOYSA-N
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Description

“(6-Ethoxynaphthalen-2-yl)methanol” is a chemical compound with the formula C13H14O2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in the literature . For instance, a related compound, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was synthesized by reacting 2,2-diphenylethan-1-amine with naproxen . The synthetic method was relatively simple, and the compounds were easily purified and produced in high yield .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene ring substituted with an ethoxy group at the 6-position and a methanol group at the 2-position . The molecular weight of the compound is 202.25 .

Scientific Research Applications

  • Solubility Studies : The solubility of related compounds, such as (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, in various solvents like methanol, ethanol, and acetone has been extensively studied. This research is crucial for understanding the dissolution behavior of these compounds in different environments (Yan et al., 2009).

  • Catalytic Applications : Research has been conducted on the encapsulation of metal complexes with ligands related to (6-Ethoxynaphthalen-2-yl)methanol in zeolites, which are used as catalysts for the oxidation of primary alcohols and hydrocarbons. This showcases the potential of these compounds in catalysis (Ghorbanloo & Alamooti, 2017).

  • Ligand Exchange Reactions : Studies on ligand exchange reactions involving similar compounds highlight their reactivity and potential in creating new chemical structures, which is fundamental in organic synthesis (Klausmeyer et al., 2003).

  • Surface Site Probing : The use of methanol derivatives, closely related to this compound, to probe the surface sites of metal oxide catalysts like ceria nanocrystals, demonstrates the role of such compounds in understanding catalyst surface dynamics (Wu et al., 2012).

  • Photochemical Transformations : The ability of methoxy derivatives to undergo photochemical transformations has been explored, showcasing their potential in organic synthesis and the development of new chemical processes (Witte & Margaretha, 1999).

  • Synthesis of Intermediates : Research on the synthesis of related compounds such as 2-Bromo-6-methoxynaphthalene, which is an important intermediate in the preparation of various agents, highlights the significance of this compound derivatives in medicinal chemistry (Xu & He, 2010).

Safety and Hazards

The safety data sheet for “(6-Ethoxynaphthalen-2-yl)methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Result of Action

The molecular and cellular effects of (6-Ethoxynaphthalen-2-yl)methanol’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets .

Properties

IUPAC Name

(6-ethoxynaphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8,14H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTPPLUDHAPLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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